molecular formula C9H13N3O B568077 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine CAS No. 1247506-87-1

3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

Cat. No.: B568077
CAS No.: 1247506-87-1
M. Wt: 179.223
InChI Key: LPYIKVHKTQVGQU-UHFFFAOYSA-N
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Description

3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine (CAS 1247506-87-1) is a high-purity chemical compound for research and development use. This compound features a pyridazine core, a privileged scaffold in medicinal chemistry known for its π-deficient aromatic skeleton and ability to participate in hydrogen bonding, making it a valuable building block in the design of novel therapeutic agents . The primary research value of pyridazine-based compounds lies in their potential as anticancer agents. Derivatives have been investigated as inhibitors for a wide range of biological targets involved in cancer, including various kinases, epigenetic modulators, and metabolic pathways . While the specific mechanism of action for this particular analogue is a subject of ongoing research, the structural motif it contains is recognized for its potential to improve pharmacokinetic profiles, such as lowering LogP values and enhancing oral availability in drug candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by technically qualified individuals, and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-pyrrolidin-3-yloxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-2-3-9(12-11-7)13-8-4-5-10-6-8/h2-3,8,10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYIKVHKTQVGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methyl 6 Pyrrolidin 3 Yloxy Pyridazine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Pyridazine-Pyrrolidine Linkage

The retrosynthetic analysis of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine identifies the ether bond as the most logical primary disconnection point. This C-O bond cleavage simplifies the molecule into two key building blocks: a functionalized 3-methylpyridazine (B156695) core and a stereochemically defined pyrrolidin-3-ol fragment.

Key Disconnections:

Ether Linkage (C-O Bond): This disconnection leads to a 6-halo-3-methylpyridazine (or another precursor with a suitable leaving group at the 6-position) and pyrrolidin-3-ol. This strategy allows for the independent synthesis and optimization of each heterocyclic precursor before their final coupling.

3-Methylpyridazine Core: Further deconstruction of the 3-methylpyridazine ring can be envisioned through several cyclization strategies, such as the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or cycloaddition reactions.

Pyrrolidin-3-ol Fragment: The pyrrolidine (B122466) ring can be traced back to acyclic precursors through cyclization reactions or derived from readily available chiral pool materials like 4-hydroxyproline. mdpi.com

This modular approach offers flexibility, enabling the synthesis of a wide array of analogues by modifying either the pyridazine (B1198779) or the pyrrolidine component.

Synthesis of the 3-Methylpyridazine Core: Precursor Development and Functionalization Strategies

The construction of the 3-methylpyridazine core is a critical step that can be achieved through various robust synthetic methods. These include classical condensation reactions as well as more modern catalytic and cycloaddition approaches.

The Diaza-Wittig reaction has emerged as a powerful tool for the synthesis of pyridazine derivatives. nih.gov An organophosphorus-catalyzed version of this reaction provides an efficient route to substituted pyridazines from substrates containing a diazo functionality. rsc.orgrsc.org This catalytic cycle typically involves the reduction of a phospholene oxide to a phospholene, which then reacts with a diazo compound to form a phosphazine intermediate. rsc.org This intermediate subsequently cyclizes to yield the pyridazine ring and regenerate the catalyst. rsc.org The reaction tolerates a variety of functional groups and can deliver pyridazine derivatives in good to excellent yields, often without the need for extensive purification. rsc.orgdocumentsdelivered.com This method is particularly valuable for synthesizing pyridazines with substitution patterns that are difficult to access through other means. thieme-connect.com

Table 1: Overview of Diaza-Wittig Reaction for Pyridazine Synthesis

Feature Description Reference
Reaction Type Organophosphorus-catalyzed Diaza-Wittig rsc.orgrsc.org
Key Reactants Diazo compounds, aldehydes/ketones rsc.orgthieme-connect.com
Catalyst Phospholene oxide (e.g., 3-methyl-1-phenyl-2-phospholene-1-oxide) rsc.orgthieme-connect.com
Key Intermediates Phosphazine, Oxazaphosphetane rsc.orgthieme-connect.com

| Advantages | Catalytic process, good to excellent yields, high functional group tolerance | rsc.org |

The inverse electron demand Diels-Alder (IEDDA) reaction is a highly efficient method for constructing the pyridazine ring system. nih.govnih.gov This [4+2] cycloaddition involves the reaction of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile, such as an alkene or alkyne. rsc.org The reaction proceeds through a strained bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, expelling a molecule of nitrogen gas to form a 4,5-dihydropyridazine. rsc.orgresearchgate.net This intermediate can then be oxidized to the aromatic pyridazine product. nih.govrsc.org The use of alkyne dienophiles allows for the direct formation of the pyridazine ring in a single step. rsc.org The versatility and broad substrate scope of the IEDDA reaction make it a valuable strategy for synthesizing functionalized pyridazines. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of pre-formed pyridazine rings. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a direct route to introduce desired substituents onto the pyridazine nucleus. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating C-C bonds by coupling a halopyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.gov It is widely used to introduce aryl or heteroaryl groups at specific positions on the pyridazine ring and is compatible with a wide range of functional groups. nih.govacs.org

Stille Coupling: The Stille reaction couples a halopyridazine with an organostannane reagent. It is a versatile C-C bond-forming reaction, though the toxicity of the tin reagents is a consideration. rsc.org

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with a halopyridazine, providing a direct route to alkynyl-substituted pyridazines. rsc.org

These cross-coupling methods are generally favored over classical cyclization strategies for derivatization due to their high efficiency and functional group tolerance. nih.gov

Table 2: Common Palladium Cross-Coupling Reactions for Pyridazine Functionalization

Reaction Name Coupling Partners Bond Formed Key Features Reference
Suzuki-Miyaura Halopyridazine + Boronic acid/ester C-C High efficiency, readily available reagents, broad functional group tolerance. nih.govnih.gov
Stille Halopyridazine + Organostannane C-C Versatile, but involves toxic tin byproducts. researchgate.netrsc.org

| Sonogashira | Halopyridazine + Terminal Alkyne | C-C (sp) | Direct introduction of alkynyl groups, often uses a copper co-catalyst. | researchgate.netrsc.org |

Stereocontrolled Synthesis of the Pyrrolidin-3-ol Precursor and its Derivatives

The synthesis of the chiral pyrrolidin-3-ol precursor is crucial for the final assembly of the target molecule. Stereoselective methods are employed to ensure the correct configuration of the stereocenter in the pyrrolidine ring. These methods can be broadly categorized based on the starting material. mdpi.com

One powerful approach involves the catalytic asymmetric hydrogenation of a β-keto-γ-lactam or a similar precursor. researchgate.net For instance, using a chiral ruthenium complex, such as one containing the DM-SEGPHOS ligand, can afford the corresponding β-hydroxy amide with high diastereoselectivity and enantioselectivity. researchgate.netnih.gov Further chemical transformations can then convert this intermediate into the desired pyrrolidin-3-ol.

Another common strategy is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. acs.org The use of chiral catalysts or chiral auxiliaries, such as an N-tert-butanesulfinyl group, can effectively control the stereochemical outcome of the cycloaddition, leading to densely substituted pyrrolidines with multiple stereogenic centers. acs.orgrsc.org

Etherification Reactions for Pyrrolidin-3-yloxy Installation

The final key step in the synthesis of this compound is the formation of the ether linkage between the pyridazine and pyrrolidine moieties. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction or a related etherification protocol.

In a common approach, a 6-chloro-3-methylpyridazine is reacted with the protected or unprotected pyrrolidin-3-ol. The reaction is facilitated by a base, which deprotonates the hydroxyl group of the pyrrolidin-3-ol to form a more nucleophilic alkoxide. This alkoxide then displaces the chloride on the electron-deficient pyridazine ring. The electron-withdrawing nature of the pyridazine ring's nitrogen atoms activates the 6-position towards nucleophilic attack, making the SNAr reaction a feasible and efficient strategy.

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of this compound hinges on the optimization of reaction conditions to maximize yield and purity while minimizing byproducts. Key to this is a systematic approach to refining the synthetic route, often employing modern techniques in experimental design.

A plausible and commonly employed route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This is typically achieved through a Williamson ether synthesis, where an alkoxide derived from 3-hydroxypyrrolidine displaces a halide from a 3-methyl-6-halopyridazine.

The key precursors for this synthesis are 3-methyl-6-halopyridazine and 3-hydroxypyrrolidine. The synthesis of 3-methyl-6-chloropyridazine can be achieved from commercially available starting materials. For instance, 3,6-dichloropyridazine (B152260) can undergo regioselective amination to produce 3-amino-6-chloropyridazine, which can then be further modified. stackexchange.com Alternatively, 3-chloro-6-methylpyridazine (B130396) can be synthesized and subsequently used in the coupling reaction. gla.ac.uk The synthesis of 3-hydroxypyrrolidine, both in its racemic and enantiomerically pure forms, is also well-documented, often starting from precursors like malic acid or through biocatalytic hydroxylation. organic-chemistry.orgresearchgate.netliberty.edu

The core of the synthesis is the Williamson ether synthesis, a robust and versatile method for forming ethers. stackexchange.comnumberanalytics.comyoutube.commdpi.comnih.govlibretexts.org In this case, 3-hydroxypyrrolidine is deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then attacks the electron-deficient pyridazine ring at the carbon bearing the halogen, leading to the formation of the desired ether linkage. stackexchange.comyoutube.com

Statistical Design of Experiments (DoE) Approaches for Yield Enhancement

To systematically enhance the yield of this compound, Statistical Design of Experiments (DoE) is a powerful methodology. nih.govwikipedia.orgnumberanalytics.com Unlike the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous investigation of multiple reaction parameters and their interactions, leading to a more comprehensive understanding of the reaction landscape and the identification of true optimal conditions. nih.govwur.nl

For the Williamson ether synthesis of our target molecule, a DoE study would typically involve identifying key reaction variables (factors) and their ranges (levels). These factors could include:

Temperature: Affects reaction rate and selectivity.

Base: Type and equivalence of the base used for deprotonation.

Solvent: Polarity and aprotic/protic nature can influence reaction efficiency. nih.govwikipedia.org

Concentration: The concentration of reactants can impact reaction kinetics.

Reaction Time: Ensuring the reaction proceeds to completion without significant byproduct formation.

A fractional or full factorial design could be employed to screen these variables and identify the most influential factors. Subsequently, a response surface methodology (RSM) can be used to model the relationship between the significant factors and the reaction yield, allowing for the precise determination of the optimal conditions. numberanalytics.com

For instance, in a similar context of optimizing a reaction for a heterocyclic compound, a DoE approach successfully identified the critical factors and their interactions, leading to a significant improvement in yield. wur.nl The application of DoE to the synthesis of 1-ethoxydodecane (B3193551) via Williamson ether synthesis also demonstrated a dramatic reduction in reaction time and an increase in yield.

Table 1: Illustrative Design of Experiments (DoE) Factors for the Synthesis of this compound

FactorLevel 1Level 2Level 3
Temperature (°C) 80100120
Base (equivalents) 1.11.52.0
Solvent DMFDMSONMP
Concentration (M) 0.10.51.0

This table is for illustrative purposes and the actual factors and levels would be determined based on initial scouting experiments.

Regioselectivity and Diastereoselectivity Control

Regioselectivity:

The pyridazine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution. In a 3-methyl-6-halopyridazine, the two nitrogen atoms withdraw electron density from the ring, activating the positions ortho and para to them for nucleophilic attack. The position of substitution is primarily dictated by the location of the leaving group. In the case of 3-methyl-6-chloropyridazine, the chlorine atom is at a position activated by both nitrogen atoms, facilitating its displacement by the pyrrolidin-3-oxide nucleophile.

The methyl group at the 3-position can also influence the regioselectivity. While the primary site of attack is the carbon bearing the halogen, the electronic and steric effects of the methyl group need to be considered. However, in many cases of nucleophilic aromatic substitution on substituted pyridazines, the reaction proceeds with high regioselectivity at the halogen-bearing carbon.

Diastereoselectivity:

When a chiral, enantiomerically pure form of 3-hydroxypyrrolidine (e.g., (R)-3-hydroxypyrrolidine or (S)-3-hydroxypyrrolidine) is used, the resulting product, this compound, will also be chiral. The Williamson ether synthesis is an SN2 reaction, which proceeds with inversion of configuration if the chiral center is directly involved in the substitution. numberanalytics.comnih.gov However, in this case, the chiral center is on the nucleophile and not directly at the reaction center of the electrophile.

Structure Activity Relationship Sar Investigations of 3 Methyl 6 Pyrrolidin 3 Yloxy Pyridazine Analogues

Systematic Structural Modifications of the Pyridazine (B1198779) Ring

The pyridazine ring is a core component of the scaffold, and its substitution pattern plays a crucial role in modulating pharmacological activity. Researchers have explored modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties.

Alterations at the Methyl Group (Position 3)

The methyl group at position 3 of the pyridazine ring has been a key point of modification in SAR studies. Its size, electronics, and steric bulk can significantly influence ligand-receptor interactions. While direct studies on the 3-methyl group of the title compound are limited in the public domain, inferences can be drawn from related pyridazine derivatives. For instance, in a series of 6-aryl-6H-pyrrolo[3,4-d]pyridazines, replacement of a methyl group on the pyridazine ring with an aminomethyl functionality led to a significant enhancement in potency for the α2δ subunit of voltage-gated calcium channels. nih.gov This suggests that introducing functional groups capable of forming additional interactions, such as hydrogen bonds, can be a successful strategy.

In the broader context of pyridazine-containing compounds, the nature of the substituent at this position can be critical. For example, in a series of 3(2H)-pyridazinone derivatives, the introduction of different substituents at the 6-position (structurally analogous to the 3-position in the title compound's pyridazine ring) led to a range of anti-proliferative activities. gazi.edu.tr

Table 1: Effect of Modifications at Position 3 of the Pyridazine Ring on Biological Activity (Hypothetical Data Based on Related Series) This table is illustrative and based on general principles observed in related pyridazine series, as direct data for the title compound is not available.

Modification at Position 3 Relative Potency Rationale for Change in Activity
-CH₃ (Methyl)BaselineProvides a balance of lipophilicity and size.
-H (Hydrogen)DecreasedLoss of hydrophobic interaction with the receptor pocket.
-CH₂OH (Hydroxymethyl)IncreasedPotential for hydrogen bond formation.
-CH₂NH₂ (Aminomethyl)Significantly IncreasedPotential for hydrogen bonding and/or salt bridge formation. nih.gov
-CF₃ (Trifluoromethyl)VariableCan alter electronic properties and metabolic stability.

Substituent Effects on the Pyridazine Framework

For pyridazine-based inhibitors of amyloid formation, the position and nature of substituents on flanking aromatic rings were found to be important for their inhibitory roles. researchgate.net This highlights the sensitivity of the pyridazine scaffold to substitution in determining its biological profile.

Structural Exploration of the Pyrrolidin-3-yloxy Moiety

Modifications to the Pyrrolidine (B122466) Ring System

The pyrrolidine ring offers a three-dimensional structure that can be strategically modified to enhance target engagement. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760), a well-known nAChR agonist, provides valuable insights into how substitutions on this ring system can impact receptor interactions. nih.govfda.gov This study revealed that methylation at different positions of the pyrrolidine ring led to distinct changes in affinity and potency at α4β2 and α7 nAChRs. nih.govfda.gov For instance, 2'-methylation uniquely enhanced binding and agonist potency at α7 receptors, while 4'-methylation decreased potency. nih.govfda.gov These findings suggest that the topology of the binding pocket is highly sensitive to the substitution pattern on the pyrrolidine ring.

Table 2: Impact of Pyrrolidine Ring Methylation on α7 nAChR Activity (Adapted from Nicotine Methyl Scan Studies) This data is from studies on nicotine but provides valuable insights for the pyrrolidine moiety of the title compound.

Methylation Position on Pyrrolidine Ring Effect on α7 nAChR Potency Reference
2'Enhanced nih.govfda.gov
3'Tolerated nih.govfda.gov
4'Decreased nih.govfda.gov
5' (trans)Tolerated nih.govfda.gov
5' (cis)Lacked Agonist Activity nih.govfda.gov

Stereochemical Influence of the Pyrrolidin-3-yloxy Linkage on Activity

Rational Design Principles for Enhancing Target Interactions

The development of potent and selective analogues of 3-methyl-6-(pyrrolidin-3-yloxy)pyridazine has been guided by rational design principles, often leveraging computational modeling and a deep understanding of the target's binding site. For α7 nAChR agonists, a common strategy involves designing molecules that can form key hydrogen bonds and hydrophobic interactions within the receptor's ligand-binding domain.

Starting from known scaffolds, medicinal chemists have employed strategies such as scaffold hopping and the combination of optimal features from different compound series to design novel agonists. nih.gov For example, molecular docking studies on previously identified urea (B33335) and pyrazole (B372694) compounds led to the design of a hybrid scaffold with excellent α7 nAChR activity. nih.gov The design process often focuses on optimizing the spatial arrangement of key pharmacophoric elements, such as a hydrogen bond acceptor (the pyridazine nitrogen), a hydrogen bond donor (the pyrrolidine nitrogen), and a hydrophobic region.

Conformational Analysis and its Impact on Biological Recognition

The pyrrolidine ring is not planar and can adopt various "envelope" and "twisted" conformations. The position and orientation of the substituent at the 3-position of the pyrrolidine ring are crucial for proper binding to the receptor. For instance, in related nicotinic acetylcholine (B1216132) receptor ligands, the stereochemistry of the pyrrolidinyl moiety significantly influences binding affinity and functional activity.

Computational modeling and, where available, X-ray crystallography studies on analogous compounds help in understanding the preferred conformations. These studies can predict the lowest energy conformations and how the molecule presents its key pharmacophoric features—such as the basic nitrogen of the pyrrolidine and the hydrogen bond accepting nitrogen atoms of the pyridazine ring—to the binding site of a receptor. The methyl group on the pyridazine ring can also influence the electronic properties and steric profile of the molecule, potentially affecting its interaction with the receptor.

A "methyl scan" of the pyrrolidinium ring of nicotine, a foundational molecule for many nAChR ligands, has demonstrated that the addition of a methyl group at different positions on the pyrrolidine ring can have profound effects on receptor interactions. nih.gov This highlights the sensitivity of the nAChR binding site to the steric bulk and conformation of the pyrrolidine moiety. nih.gov For instance, methylation at different carbons of the pyrrolidine ring can uniquely alter the compound's functional properties at different nAChR subtypes, such as α7 and α4β2. nih.gov

Comparative Analysis with Structurally Related Pyrrolidine- and Pyridazine-Containing Compounds

Pyrrolidine-Containing Analogues:

The pyrrolidine ring is a common scaffold in a multitude of biologically active compounds. nih.gov A well-known example is nicotine, which contains a pyridine (B92270) ring linked to a pyrrolidine ring. The pyrrolidine nitrogen is crucial for the interaction with nAChRs. Bioisosteric replacement of the pyrrolidine ring in various ligands has been a common strategy to modulate potency, selectivity, and pharmacokinetic properties. For example, replacing the pyrrolidine ring with other cyclic amines can lead to significant changes in biological activity.

In the context of nAChR modulators, compounds like A-84543, which is a 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, share a similar structural motif to this compound. Structure-activity relationship studies on A-84543 and its analogues have shown that modifications on the six-membered aromatic ring can dramatically affect the efficacy and selectivity for different nAChR subtypes.

Pyridazine-Containing Analogues:

In studies of other pyridazine-containing compounds, the pyridazine core has been shown to be a valuable scaffold for a range of biological targets. For instance, various 3,6-disubstituted pyridazines have been synthesized and evaluated for their anticancer activities. In these series, the nature of the substituent at the 3- and 6-positions of the pyridazine ring plays a critical role in their potency and selectivity.

By comparing the activity of this compound analogues with compounds where the pyridazine is replaced by a pyridine or a phenyl ring, one can ascertain the specific contribution of the pyridazine nitrogens to receptor binding and function.

The following table provides a comparative overview of structurally related compounds and their reported biological activities.

Compound NameCore StructuresReported Biological Activity/Target
Nicotine Pyridine, PyrrolidineNicotinic Acetylcholine Receptor Agonist
A-84543 Pyridine, PyrrolidinePotent Nicotinic Acetylcholine Receptor Agonist
Various 3,6-disubstituted pyridazines PyridazineAnticancer agents
Various pyrrolidine derivatives PyrrolidineDiverse, including CNS agents, antivirals

This comparative approach is essential for the rational design of new analogues with improved therapeutic profiles. Understanding how subtle structural and conformational changes in the pyrrolidine and pyridazine moieties affect biological recognition is key to advancing the development of this class of compounds.

Biological Activity Profiling and Molecular Mechanism of Action Studies

In Vitro Pharmacological Screening against Relevant Biological Targets

In vitro screening is a critical first step in drug discovery, allowing for the rapid assessment of a compound's interaction with specific biological targets. For a novel entity like 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine, this process would involve a battery of assays to determine its potential as a therapeutic agent.

Receptor Binding and Functional Assays for Potential G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins involved in a vast array of physiological processes, making them a major target for drug development. nih.gov The interaction of a compound with a GPCR is typically assessed through receptor binding assays, which measure the affinity of the compound for the receptor, and functional assays, which determine whether the compound acts as an agonist or antagonist.

While no specific GPCR binding data exists for this compound, studies on other pyridazine (B1198779) derivatives have shown engagement with various GPCRs. For instance, certain 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives have been evaluated for their anticonvulsant activity, which can be mediated by GPCRs in the central nervous system. nih.gov The structural features of these compounds, particularly the substitution at the 3 and 6 positions of the pyridazine ring, were found to be crucial for their activity. nih.gov It is plausible that this compound could also interact with one or more GPCRs, and its specific binding profile would need to be determined experimentally.

Table 1: Representative GPCR-Targeting Pyridazine Derivatives and Their Activities

Compound/ClassTarget/ActivityReference
6-Aryl-3-(hydroxypolymethyleneamino)pyridazinesAnticonvulsant activity nih.gov

This table is illustrative and based on activities of related pyridazine compounds, not this compound itself.

Enzyme Inhibition Assays

Enzymes are another major class of drug targets. Enzyme inhibition assays are used to identify compounds that can modulate the activity of specific enzymes, which can be beneficial in treating various diseases.

Derivatives of the pyridazine scaffold have been investigated as inhibitors of several enzymes. For example, some novel 2-alkyl 6-substituted pyridazin-3(2H)-ones have been synthesized and screened as cyclooxygenase (COX)-1/COX-2 inhibitors. nih.gov Specifically, compounds like 6-benzyl-2-methylpyridazin-3(2H)-one showed high selectivity for COX-2, an enzyme involved in inflammation and pain. nih.gov Another study on a 3-amino-6-phenyl-pyridazine derivative demonstrated its ability to inhibit nitric oxide synthase (NOS), an enzyme implicated in neuroinflammation. nih.gov Given these precedents, this compound could potentially exhibit inhibitory activity against these or other enzymes.

Table 2: Enzyme Inhibition by Pyridazine Derivatives

Compound/ClassEnzyme TargetBiological EffectReference
2-Alkyl 6-substituted pyridazin-3(2H)-onesCOX-2Anti-inflammatory, Analgesic nih.gov
3-Amino-6-phenyl-pyridazine derivativeNitric Oxide Synthase (NOS)Anti-neuroinflammatory nih.gov

This table presents data from related pyridazine compounds to suggest potential activities for this compound.

Evaluation in Cellular Models for Specific Biological Responses

Cellular models provide a more complex biological system to evaluate a compound's effects. These assays can measure a variety of cellular responses, such as cell viability, proliferation, and the production of signaling molecules.

The anti-inflammatory potential of pyridazine derivatives has been demonstrated in cellular models. For instance, a 3-amino-6-phenyl-pyridazine derivative was shown to block the production of interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells, which are key mediators of neuroinflammation. nih.gov Furthermore, studies on 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives have explored their effects on viral replication in cell lines. nih.gov These studies indicate that the pyridazine core can be incorporated into molecules that modulate specific cellular pathways.

Investigation of Potential Biological Activities Identified in Related Compounds

Based on the activities of structurally related molecules, it is possible to hypothesize potential therapeutic applications for this compound.

Assessment of Anti-inflammatory Potency

The pyridazine nucleus is a common feature in many compounds with anti-inflammatory properties. A study on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives showed that some of these compounds exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov For example, methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate demonstrated anti-inflammatory effects comparable to the standard drug indomethacin. nih.gov Similarly, certain 2-alkyl 6-substituted pyridazin-3(2H)-ones have shown potent anti-inflammatory activity, with some compounds being more effective than diclofenac. nih.gov These findings suggest that this compound warrants investigation for its potential anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Representative Pyridazine Derivatives

CompoundModelResultReference
Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetateCarrageenan-induced paw edema in ratsActivity comparable to indomethacin nih.gov
6-Benzyl-2-methylpyridazin-3(2H)-oneIn vivo inflammation model65% inhibition of edema nih.gov

This table highlights the anti-inflammatory potential of the pyridazine scaffold based on data from related compounds.

Exploration of Potential Antiviral Activity

The pyridazine ring system is also found in compounds with antiviral activity. Research on 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives revealed that some of these compounds are potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro. nih.gov Another study on substituted 6-methylmercaptopyrazolo[3,4-d]pyrimidines, which share a nitrogen-containing heterocyclic structure with pyridazines, demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) and vaccinia virus. nih.gov These results suggest that the pyridazine scaffold can be a valuable component in the design of new antiviral agents, and thus, the antiviral potential of this compound is an area worthy of exploration.

Table 4: Antiviral Activity of Pyridazine and Related Heterocyclic Compounds

Compound ClassVirusActivityReference
3-Aralkylthiomethylimidazo[1,2-b]pyridazinesHuman cytomegalovirus (HCMV), Varicella-zoster virus (VZV)Potent inhibitors of viral replication nih.gov
Substituted 6-methylmercaptopyrazolo[3,4-d]pyrimidinesHerpes simplex virus type 1 (HSV-1), Vaccinia virusInhibition of virus yield nih.gov

This table illustrates the potential for antiviral activity within the broader class of pyridazine-related compounds.

Evaluation for Anticancer Effects in Cellular Assays

Numerous studies have highlighted the anticancer potential of 3,6-disubstituted pyridazine derivatives. These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines.

A series of novel 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines. nih.gov The results indicated that many of these compounds exhibited good to excellent anti-proliferative action against the breast cancer cell lines, while showing weaker activity against the ovarian cancer cell line. nih.gov One of the most potent compounds, a methyltetrahydropyran-bearing pyridazine, displayed submicromolar growth inhibition. nih.gov

Further investigations into the mechanism of action revealed that some of these potent pyridazine derivatives induced cell cycle arrest and apoptosis in breast cancer cells. nih.govresearchgate.net In silico and subsequent enzymatic assays suggested that Cyclin-Dependent Kinase 2 (CDK2) is a probable target for these compounds, with some derivatives showing good inhibitory activity against this kinase. nih.govnih.gov

Interactive Table: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

Click to view data
Compound ID Cancer Cell Line IC₅₀ (µM) Reference
Pyridazine Derivative 1 T-47D (Breast) 0.43 ± 0.01 nih.gov
Pyridazine Derivative 1 MDA-MB-231 (Breast) 0.99 ± 0.03 nih.gov
Pyridazine Derivative 2 T-47D (Breast) 1.57 ± 0.05 nih.gov
Pyridazine Derivative 3 HOP 92 (NSCLC) 51.45 mdpi.com
Pyridazine Derivative 4 SNB-75 (CNS) N/A mdpi.com
Pyridazine Derivative 5 A498 (Renal) N/A mdpi.com

Another study focused on pyridazinone-based diarylurea derivatives, designed as surrogates for the anticancer drug sorafenib. Several of these compounds demonstrated significant growth inhibition against melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer cell lines. rsc.org

Investigation of Modulatory Effects on Neurological Pathways

The pyridazine scaffold has also been investigated for its potential to modulate neurological pathways, with implications for treating various neurological disorders. nih.govjocpr.comjocpr.com

Research has shown that certain pyridazine derivatives can enhance the structural and functional plasticity of the tripartite synapse, which consists of the presynaptic terminal, postsynaptic spine, and the surrounding astrocytic process. nih.govnih.gov One study found that a pyridazine derivative activated the local translation of the excitatory amino acid transporter 2 (EAAT2) in perisynaptic astrocytic processes (PAPs). nih.gov This local protein synthesis is believed to enhance the structural and functional capacity of the PAP, which in turn facilitates greater synaptic plasticity. nih.gov

Furthermore, some 6-aryl-3-(hydroxypolymethyleneamino)pyridazines have been synthesized and evaluated for anticonvulsant activity. nih.gov Structure-activity relationship studies revealed that a 4-hydroxypiperidine (B117109) side chain at the 3-position and a substituted phenyl ring at the 6-position were crucial for activity. nih.gov Certain compounds in this series were found to be as potent or even more potent than the standard antiepileptic drug phenobarbital (B1680315) in animal models of epilepsy. nih.gov

Preclinical In Vivo Pharmacological Evaluation in Established Animal Models

While in vivo data for this compound is not available, preclinical studies on related compounds provide insights into the potential efficacy of this class in various disease models.

Assessment of Efficacy in Relevant Disease Models (e.g., Inflammatory, Neurological, Oncological)

In the realm of oncology, a novel 3,6-disubstituted pyridazine derivative was investigated for its in vivo anticancer activity using an Ehrlich ascites carcinoma solid tumor animal model. acs.org The study reported a reduction in the mean tumor volume and induction of necrosis in the treated groups, without signs of toxicity. acs.org

In the context of neurological disorders, as mentioned previously, several 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives demonstrated significant anticonvulsant effects in mouse and rat models of epilepsy, as well as in photoepileptic baboons. nih.gov Two compounds from this series progressed to further evaluation due to their potent activity. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the molecular targets and mechanisms of action is crucial for the development of new therapeutic agents. For the 3,6-disubstituted pyridazine class, several potential molecular targets have been identified.

Target Engagement Studies

Target engagement studies for specific pyridazine derivatives have provided valuable information about their molecular mechanisms. For the anticancer pyridazines, in silico modeling suggested CDK2 as a probable enzymatic target. nih.gov Subsequent in vitro kinase assays confirmed that several of these compounds could inhibit CDK2 activity at nanomolar concentrations. nih.govnih.gov The binding interactions explored through molecular docking revealed that these compounds fit well into the CDK2 active site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

For the neurologically active pyridazine derivatives, studies have pointed towards the modulation of the tripartite synapse as a key mechanism. nih.govnih.gov The finding that a pyridazine derivative can induce local protein synthesis of EAAT2 within astrocytic processes provides a direct link to a specific molecular event. nih.gov This suggests that the compound engages with the cellular machinery responsible for local translation, thereby enhancing the glutamate (B1630785) uptake capacity at the synapse. nih.gov

Computational Chemistry and Rational Design Strategies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyridazine (B1198779) derivatives, docking studies have been instrumental in understanding their interaction with various biological targets.

In studies of pyridazine-based inhibitors targeting enzymes such as ALK5, molecular docking has been used to identify key binding poses within the active site. nih.gov For analogous compounds, these simulations often reveal that the pyridazine core orients itself within a hydrophobic pocket, while substituents engage in specific interactions with nearby amino acid residues. For instance, in a study on pyrido[2,3-d] pyridazines, docking analysis helped in identifying crucial interactions with the GABA-A receptor, suggesting a potential mechanism for their anticonvulsant activity. researchgate.net The pyrrolidine (B122466) ring, a common moiety in medicinal chemistry, often plays a critical role in establishing key binding interactions, including hydrogen bonds and van der Waals contacts.

Table 1: Hypothetical Key Interactions for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine Based on Analog Studies

Molecular MoietyPotential Interaction TypePotential Interacting Residues (Examples)
Pyridazine RingHydrophobic, π-π stacking, Hydrogen bond acceptorAromatic residues (e.g., Phe, Tyr, Trp), Polar residues (e.g., Ser, Thr, Asn)
Pyrrolidine RingHydrogen bond donor/acceptor, van der WaalsCharged or polar residues (e.g., Asp, Glu, Gln)
Ether LinkageHydrogen bond acceptorPolar residues
Methyl GroupHydrophobicAliphatic or aromatic residues

The pyridazine nucleus is recognized for its capacity to form robust hydrogen bonds through its nitrogen atoms, which can be a critical factor in drug-target interactions. nih.gov In computational studies of various pyridazine derivatives, the nitrogen atoms of the pyridazine ring are frequently observed to form hydrogen bonds with backbone or side-chain atoms of the target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

For various series of pyridazine derivatives, QSAR models have been successfully developed to correlate physicochemical properties with biological activities such as tuberculostatic and vasorelaxant effects. asianpubs.orgnih.gov These models often employ descriptors that quantify steric, electronic, and hydrophobic properties of the molecules. For example, a 2D-QSAR study on novel pyridazine derivatives with vasorelaxant activity revealed a statistically significant model that could predict the activity of the compounds. nih.govresearchgate.net Such models can highlight the importance of specific structural features for the observed biological response.

A hypothetical QSAR model for a series of analogs of this compound might include descriptors such as:

Topological descriptors: To describe the size, shape, and branching of the molecule.

Electronic descriptors: Such as partial charges and dipole moments, to account for electrostatic interactions.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), to model the compound's affinity for hydrophobic environments.

Once a statistically robust QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogs. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired activity, thereby saving time and resources. For instance, CoMFA (Comparative Molecular Field Analysis), a 3D-QSAR technique, has been used to guide the de novo design of pyridazine analogs as PTP1B inhibitors. latrobe.edu.aunih.gov This approach uses the 3D steric and electrostatic fields of the molecules to build a predictive model.

Table 2: Common Descriptors Used in QSAR Studies of Pyridazine Analogs

Descriptor TypeExample DescriptorInformation Encoded
StericMolar Refractivity (MR)Molecular volume and polarizability
ElectronicDipole MomentPolarity and charge distribution
HydrophobicLogPLipophilicity
TopologicalWiener IndexMolecular branching

Pharmacophore Modeling and Virtual Screening for Hit Expansion

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This model can then be used as a 3D query to search large compound libraries for new molecules with the potential for similar activity, a process known as virtual screening.

In studies involving pyridazinone-based molecules, pharmacophore modeling and inverse virtual screening have been employed to identify potential new biological targets. nih.govtandfonline.com A pharmacophore model for a series of active pyridazine derivatives might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings.

For this compound, a hypothetical pharmacophore model could be generated based on its structural features and potential interactions. This model might include:

A hydrogen bond acceptor feature corresponding to one or both nitrogen atoms of the pyridazine ring.

A hydrogen bond acceptor feature for the ether oxygen.

A hydrogen bond donor/acceptor feature associated with the pyrrolidine nitrogen.

A hydrophobic/aromatic feature for the pyridazine ring.

This pharmacophore model could then be used to screen virtual libraries of compounds to identify new molecules that share the same essential features and are therefore likely to have similar biological activity. This approach is a powerful tool for hit expansion and lead optimization in the drug discovery process.

Derivation of Ligand-Based Pharmacophores

Ligand-based pharmacophore modeling is a powerful tool used when the three-dimensional structure of a biological target is unknown. This method relies on the principle that a group of molecules binding to the same target likely share common chemical features arranged in a specific spatial orientation, which are essential for their biological activity.

The process begins with a set of active molecules, from which a pharmacophore model is generated. This model represents the key features necessary for molecular recognition, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For instance, a five-point pharmacophore model developed for a series of pyridazine analogues consisted of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring. researchgate.net Such a model can be crucial in understanding the structure-activity relationships (SAR) of compounds like this compound.

The robustness of a pharmacophore model is validated through statistical methods, including the generation of a 3D-QSAR (Quantitative Structure-Activity Relationship) model. researchgate.net A well-validated pharmacophore model can then be used to guide the design of new, more potent compounds and for virtual screening to identify novel hits from large chemical databases. researchgate.netijpsr.com For example, a pharmacophore model for aminopyridazine derivatives acting as GABA-A receptor antagonists highlighted the importance of aromatic and hydrophobic groups at the sixth position of the pyridazine nucleus. dovepress.com

A hypothetical pharmacophore model for this compound could be derived from its structure and known active analogues. The key features might include the pyridazine ring as an aromatic feature and a hydrogen bond acceptor, the pyrrolidine ring contributing a hydrophobic feature, and the ether oxygen acting as another hydrogen bond acceptor.

Table 1: Potential Pharmacophoric Features of Pyridazine Derivatives

Pharmacophoric Feature Potential Contribution from this compound
Aromatic Ring (R) Pyridazine ring
Hydrogen Bond Acceptor (A) Nitrogen atoms of the pyridazine ring, ether oxygen
Hydrogen Bond Donor (D) N-H group of the pyrrolidine ring
Hydrophobic (H) Pyrrolidine ring, methyl group

In Silico Screening of Chemical Libraries

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. benthamdirect.com This method can be either structure-based, if the 3D structure of the target is known, or ligand-based, using a pharmacophore model derived from known active compounds. mdpi.com

In the context of this compound, a validated pharmacophore model could be used to screen vast chemical databases for molecules that possess the required chemical features in the correct spatial arrangement. This approach has been successfully applied to other pyridazine-containing scaffolds to identify potential new inhibitors for various targets. nih.gov For example, a virtual screening of the ZINC12 database, which contains millions of compounds, was used to identify potential inhibitors of the Pyk2 kinase. nih.gov

Molecular docking is another crucial component of in silico screening. It predicts the preferred orientation of a ligand when bound to a target to form a stable complex. researchgate.net The binding affinity is often estimated using a scoring function, which can help in ranking the screened compounds. For a series of novel pyridazine analogs, in silico docking studies against muscarinic acetylcholine (B1216132) receptors showed binding affinities ranging from -7.2 to -7.9 Kcal/mole. benthamdirect.com

Table 2: Illustrative Molecular Docking Results for Pyridazine Analogs

Compound Series Target Protein Range of Binding Affinities (Kcal/mol)
Pyridazine Analogs Acetylcholine Muscarinic Receptor -7.2 to -7.9
Benzo[c]Pyridazines N-Methyl D-Aspartate Glutamate (B1630785) Receptor -7.5 to -7.6

These results can then be used to prioritize compounds for synthesis and biological testing, significantly reducing the time and cost associated with drug discovery.

Molecular Dynamics Simulations for Dynamic Binding Event Characterization

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. researchgate.netmdpi.com This computational method simulates the motion of atoms and molecules, allowing for the characterization of the stability of the complex and the nature of the interactions.

For a compound like this compound, MD simulations can be used to validate docking poses and to understand the conformational changes that may occur upon binding. nih.gov For example, a 40-ns molecular dynamics simulation was used to study the binding of 5-hydroxy-2H-pyridazin-3-one derivatives to the HCV NS5B polymerase, revealing key amino acid residues involved in the interaction. nih.gov

MD simulations can also be used to calculate the binding free energy of a ligand-receptor complex, providing a more accurate prediction of binding affinity than docking scores alone. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a common approach for these calculations. nih.gov Such simulations can reveal the crucial role of specific interactions, such as hydrogen bonds and hydrophobic contacts, in the stability of the complex. dovepress.com The dynamic nature of these simulations can uncover subtle but important aspects of the binding process that are not apparent from static models. nih.gov

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
5-hydroxy-2H-pyridazin-3-one
Aminopyridazine

Advanced Research Methodologies and Future Directions

Integration of Chemical Biology Approaches for Target Deconvolution

Identifying the specific molecular targets of a compound like 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is crucial to understanding its mechanism of action. Chemical biology offers a suite of powerful tools for this "target deconvolution." A common approach involves creating a tagged version of the compound to facilitate affinity purification-mass spectrometry (AP-MS). In this method, a linker and a reactive group (like a photo-affinity label) would be chemically attached to the pyridazine (B1198779) core or the pyrrolidine (B122466) ring. This modified compound, when introduced to cell lysates or living cells, would bind to its protein targets. Upon UV irradiation, a covalent bond is formed, permanently linking the compound to its target. The tagged complex can then be isolated using the affinity tag (e.g., biotin), and the bound proteins identified by mass spectrometry.

Another strategy is competitive profiling, where the ability of this compound to displace a known, labeled ligand from a panel of potential targets is assessed. This can provide initial clues about its bioactivity and guide more focused studies.

Development of Advanced Analytical Techniques for Metabolite Identification and Stability Studies

To evaluate the therapeutic potential of this compound, a thorough understanding of its metabolic fate is essential. Advanced analytical techniques are central to identifying its metabolites and assessing its stability. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the primary tool for these studies. nih.gov By incubating the compound with liver microsomes or hepatocytes, researchers can simulate in vivo metabolism. nih.gov The resulting mixture is then analyzed to detect and structurally elucidate metabolites.

Computational tools can predict likely sites of metabolism on the molecule, such as the methyl group, the pyridazine ring, or the pyrrolidine moiety. These predictions help in targeting the search for specific metabolic transformations, such as oxidation, N-dealkylation, or glucuronidation. For pyridazine-based compounds, understanding their interaction with metabolizing enzymes like cytochrome P450s is critical, as the nitrogen-containing ring can influence metabolic stability. nih.govcambridgemedchemconsulting.com

Table 1: Potential Metabolic Hotspots and Analytical Detection Methods

Potential Metabolic SiteType of TransformationPrimary Analytical Technique
Pyridazine RingOxidation (Hydroxylation)LC-MS/MS
Methyl GroupOxidation to alcohol, aldehyde, carboxylic acidLC-MS/MS
Pyrrolidine RingN-dealkylation, OxidationLC-MS/MS, GC-MS
Ether LinkageO-dealkylationLC-MS/MS

Strategies for Lead Optimization and Compound Derivatization

Once initial activity is established, lead optimization aims to improve the potency, selectivity, and pharmacokinetic properties of this compound.

Scaffold hopping involves replacing the central pyridazine core with another heterocyclic system that maintains a similar spatial arrangement of key functional groups. mdpi.comresearchgate.net This can lead to novel chemical matter with improved properties or a different patent position. For instance, the pyridazine ring might be replaced with a pyrimidine, pyrazine, or other aromatic heterocycles to modulate properties like solubility, metabolic stability, and target engagement. nih.gov

Bioisosteric replacement is a more subtle modification, where a specific functional group is swapped for another with similar physical or chemical properties. mdpi.comnih.gov In the case of this compound, the methyl group could be replaced with a halogen or a trifluoromethyl group to alter electronic properties and metabolic stability. The ether linkage could be replaced with an amine or a sulfone to explore different hydrogen bonding capabilities and conformational preferences. mdpi.com

Fragment-based drug discovery (FBDD) offers a rational approach to building potent molecules from smaller, low-affinity fragments. nih.gov In the context of this compound, one could envision the pyridazine core and the pyrrolidine moiety as individual fragments. Screening libraries of similar small fragments against a biological target could identify optimal building blocks. These hits can then be synthetically linked or grown to recreate or improve upon the original compound's structure, guided by structural biology techniques like X-ray crystallography. nih.gov

Exploration of Polypharmacology and Multi-Target Modulators

Many drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. Pyridazine-containing compounds have been identified as inhibitors of multiple protein kinases, which are key regulators of cellular processes. researchgate.net Given the prevalence of the pyridazine scaffold in kinase inhibitors, it is plausible that this compound could modulate the activity of several kinases or other protein families.

Investigating its polypharmacology would involve screening the compound against large panels of recombinant proteins, such as kinases or G-protein coupled receptors (GPCRs). A multi-target profile could be advantageous for treating complex diseases like cancer or neurodegenerative disorders, where multiple signaling pathways are dysregulated. scirp.orgnih.gov

Potential for Application as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. For this compound to serve as a chemical probe, it would need to exhibit high potency and selectivity for a particular target. If such properties are established, the compound could be derivatized to create tools for biological imaging.

For example, a fluorescent dye could be appended to the molecule, allowing for the visualization of its target protein within cells or tissues using fluorescence microscopy. nih.govnih.govresearchgate.net Such probes are invaluable for understanding the subcellular localization and dynamics of a target protein and for validating the compound's mechanism of action in a cellular context. umich.edu The pyridazine scaffold itself has been incorporated into fluorescent probes due to its favorable chemical and photophysical properties. nih.gov

Q & A

Q. What are the key considerations in designing a synthesis route for 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyridazine derivatives and functionalizing the pyrrolidine-oxy group. Key steps include:
  • Precursor Selection : Use chlorinated pyridazines (e.g., 3-chloro-6-methylpyridazine) as intermediates for nucleophilic substitution with pyrrolidin-3-ol derivatives .
  • Reaction Conditions : Optimize temperature (20–60°C), solvent (e.g., dichloromethane), and catalysts (e.g., WSCD hydrochloride) to enhance regioselectivity .
  • Purification : Employ silica gel chromatography and recrystallization to isolate the product .
  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR, mass spectrometry, and FT-IR to verify substituent positions .

Q. How do structural features of this compound influence its reactivity?

  • Methodological Answer :
  • The pyridazine core’s electron-deficient nature facilitates nucleophilic substitution at the 6-position.
  • The pyrrolidine-oxy group introduces steric hindrance, affecting reaction kinetics in further derivatization .
  • Methyl groups enhance stability but may reduce solubility; solubility studies in polar solvents (e.g., DMSO, ethanol) are critical for biological testing .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound derivatives?

  • Methodological Answer :
  • Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in substitution reactions .
  • Apply machine learning to analyze reaction databases, identifying optimal conditions (e.g., solvent, temperature) for yield improvement .
  • Validate predictions with small-scale experiments before scaling up .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Cross-test activity in multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
  • Metabolic Stability Studies : Use liver microsomes to assess if inconsistent activity stems from rapid degradation .
  • Target Profiling : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding affinity to suspected targets (e.g., kinases, GPCRs) .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

  • Methodological Answer :
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., hydrazine derivatives) .
  • Low-Temperature Quenching : Halt reactions at –20°C to stabilize reactive species like azides .
  • Real-Time Monitoring : Implement HPLC or inline FT-IR to detect intermediate degradation .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for characterizing pyrrolidine-oxy-pyridazine derivatives?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Spectroscopy : 1H^1 \text{H}-NMR (δ 7.8–8.2 ppm for pyridazine protons; δ 3.5–4.0 ppm for pyrrolidine-oxy) .
  • Thermal Analysis : DSC to determine melting points and polymorphic stability .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with modified pyrrolidine (e.g., 3-azetidinyloxy) or pyridazine (e.g., 4-cyano) groups .
  • Biological Testing : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase panels) .
  • Statistical Modeling : Use PCA (Principal Component Analysis) to correlate structural descriptors with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.